molecular formula C4H2F8O B060425 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane CAS No. 171182-94-8

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

Cat. No. B060425
M. Wt: 218.04 g/mol
InChI Key: YTUYYFGAIBTTIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds like 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane often involves the use of noble metal catalysts and specific fluorinating agents. For instance, methods have been developed where pentafluoropropane derivatives are produced through reactions involving hydrogen fluoride in the presence of a noble metal catalyst (Takubo, Aoyama, & Nakada, 1998).

Molecular Structure Analysis

The molecular structure of fluorinated compounds provides insights into their reactivity and properties. High-resolution X-ray photoelectron spectroscopy and ab initio theory have been used to understand the effects of fluorination on the charge distribution within molecules, demonstrating distinct vibrational structures and ionization energies influenced by the presence of fluorine atoms (Saethre et al., 2001).

Chemical Reactions and Properties

Fluorinated compounds like 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane can participate in various chemical reactions, including those involving trifluoronitrosomethane to form N-trifluoromethylhydroxylamines, showcasing the versatility and reactivity of fluorinated compounds (Barlow, Haszeldine, & Murray, 1980).

Physical Properties Analysis

The physical properties of fluorinated compounds are significantly influenced by their molecular structure. For instance, the solubility of hydrocarbons and fluorocarbons in polymers is affected by the presence of fluorine, which can lower or increase solubility depending on the polymer and gas involved (Merkel, Bondar, Nagai, & Freeman, 1999).

Chemical Properties Analysis

The chemical properties of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane are characterized by its reactions and interactions with other chemical entities. The electronegativity of fluorine atoms and their distribution within the molecule contribute to its chemical behavior, influencing reactions such as the Friedel–Crafts reactions and others that lead to the synthesis of complex molecules (Thirupathi, Neupane, & Lee, 2011).

Scientific Research Applications

  • Chemical Analysis Techniques : High-resolution carbon 1s photoelectron spectroscopy has been used to analyze compounds like 3,3,3-trifluoropropyne, providing insights into the effects of electronegative fluorines on charge distribution (Saethre et al., 2001).

  • Solubility and Diffusivity : The solubility and diffusivity of hydrofluorocarbons, including pentafluoroethane and similar compounds, in room-temperature ionic liquids have been measured, showing significant differences in solubility among these compounds (Shiflett & Yokozeki, 2006).

  • Synthesis of Energetic Plasticizers : A novel fluoro-nitrato energetic plasticizer, 2-nitrato-1,3-di(trifluoroethoxy)propane, has been synthesized, demonstrating impressive energetic and mechanical properties in compatible mixtures with known binders (Keerthi et al., 2022).

  • Plasma Etching in Semiconductor Manufacturing : The molecular structure of hydrofluorocarbons impacts plasma etching of ultra-low-K dielectric materials, with systematic studies evaluating the effect of molecular weights and chemical structures of various hydrofluorocarbons (Li et al., 2016).

  • Alkyne Chemistry : Hydrofluorocarbon 245fa, closely related to pentafluoro-3-(trifluoromethoxy)propane, has been identified as a versatile new synthon in alkyne chemistry, offering a convenient source for various trifluoropropynyl-containing systems (Brisdon & Crossley, 2002).

  • Safe Electrolytes for Lithium-Ion Batteries : Ternary mixtures including fluoroethylene carbonate and related hydrofluoroethers have been introduced as safe electrolytes for lithium-ion batteries, showcasing better rate and cycle performances compared to conventional electrolytes (Liu et al., 2016).

  • Catalyst Systems for Alkene Polymerization : Pentafluorophenoxy alumoxane, similar to pentafluoro-3-(trifluoromethoxy)propane, has been used as a cocatalyst in alkene polymerization, demonstrating its effectiveness in producing polyketone materials of ultrahigh molecular weight (Kissin, 2004).

  • Chemoselective Acetalization of Carbonyl Compounds : The use of specific diols, including those structurally related to pentafluoro-3-(trifluoromethoxy)propane, has been explored in the chemoselective acetalization of carbonyl compounds, indicating their potential as catalysts or reactants in organic synthesis (Karimi et al., 2005).

  • Removal of Small Hydrocarbons from Natural Gas : Ionic liquids including tris(pentafluoroethyl)trifluorophosphate have been used for the removal of small hydrocarbons like ethane, propane, and butane from natural gas streams, showcasing the potential of fluorinated compounds in gas separation technologies (Althuluth et al., 2014).

properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUYYFGAIBTTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379770
Record name 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

CAS RN

171182-94-8
Record name 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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